ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Overview
Description
This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions. This can be achieved through various methods, such as condensation reactions or ring-closing metathesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,4-d]pyridazine ring, which contains a sulfur atom and two nitrogen atoms. The compound also contains an ethyl ester functional group and an amino group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The ester group could undergo hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester and amino groups might increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in the synthesis of various heterocyclic compounds. Researchers have developed different heterocycles starting with related compounds, such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, and synthesizing derivatives like 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine (Deeb & El-Abbasy, 2006). This illustrates the compound's role in synthesizing diverse heterocyclic structures, contributing significantly to the development of new chemical entities in organic chemistry.
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, derivatives of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been explored for their potential pharmacological activities. For instance, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a related compound, was synthesized into new derivatives of pyrazolo[3,4-c]pyridazine, which were then studied for their effects on the central nervous system (Zabska et al., 1998). This suggests the potential of this class of compounds in the development of novel therapeutic agents.
Biochemistry and Receptor Modulation
In the field of biochemistry, certain derivatives of this compound have been identified as modulators of the adenosine A1 receptor, a critical receptor in various physiological processes. For example, ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate was found to be a new allosteric modulator of the adenosine A1 receptor (Ferguson et al., 2008). This highlights the compound's significance inresearching receptor interactions and potentially developing new drugs targeting specific biochemical pathways.
Material Science and Dye Synthesis
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is also relevant in material science, particularly in the synthesis of dyes. Complexation studies of disperse dyes derived from thiophene, a structurally similar compound, with metals like Cu, Co, and Zn, have shown application properties on polyester and nylon fabrics. This indicates the potential of derivatives of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in the field of textile dyeing and material sciences (Abolude et al., 2021).
Mechanism of Action
Target of Action
CHEMBL461432, also known as Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, primarily targets the human adenosine A1 receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.
Mode of Action
The compound acts as an allosteric modulator on the human adenosine A1 receptor . It influences the dissociation of [125I]ABA, a radiolabeled ligand, from the receptor . This modulation can alter the receptor’s response to its ligands, leading to changes in the cellular responses.
Future Directions
Properties
IUPAC Name |
ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVWLRNSMIVHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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